molecular formula C25H20O8 B11629993 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2,6-dimethoxybenzoate

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2,6-dimethoxybenzoate

Cat. No.: B11629993
M. Wt: 448.4 g/mol
InChI Key: WXAMOFZBLNSHOI-UHFFFAOYSA-N
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Description

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2,6-dimethoxybenzoate is a complex organic compound that combines a chromenone structure with a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2,6-dimethoxybenzoate typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Etherification: The 4-methoxyphenoxy group is introduced through an etherification reaction, where the chromenone intermediate reacts with 4-methoxyphenol in the presence of a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the chromenone derivative with 2,6-dimethoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted chromenone derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2,6-dimethoxybenzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to natural products. It may serve as a probe in biochemical assays to investigate cellular processes.

Medicine

Medicinally, this compound is of interest for its potential therapeutic properties. Its chromenone core is a common motif in many bioactive molecules, suggesting possible applications in drug discovery and development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2,6-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenone core can inhibit certain enzymes by binding to their active sites, while the benzoate ester may enhance cell permeability and target specificity. The pathways involved often include modulation of oxidative stress and inhibition of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-hydroxyphenoxy)-4-oxo-4H-chromen-7-yl 2,6-dimethoxybenzoate
  • 3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2,6-dimethoxybenzoate
  • 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2,6-dimethoxybenzoate

Uniqueness

Compared to similar compounds, 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 2,6-dimethoxybenzoate is unique due to the presence of the methoxy group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C25H20O8

Molecular Weight

448.4 g/mol

IUPAC Name

[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] 2,6-dimethoxybenzoate

InChI

InChI=1S/C25H20O8/c1-28-15-7-9-16(10-8-15)32-22-14-31-21-13-17(11-12-18(21)24(22)26)33-25(27)23-19(29-2)5-4-6-20(23)30-3/h4-14H,1-3H3

InChI Key

WXAMOFZBLNSHOI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=C(C=CC=C4OC)OC

Origin of Product

United States

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